molecular formula C21H17N3O5S2 B2547517 (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1164554-75-9

(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2547517
CAS No.: 1164554-75-9
M. Wt: 455.5
InChI Key: IDJSCCOGXWXKJQ-CLFYSBASSA-N
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Description

(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a novel synthetic compound designed for pharmaceutical and biological research. It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure integrates a benzo[1,3]dioxole group, a moiety present in compounds that act as auxin receptor agonists in plant biology . The (Z)-configured acrylamide linker and the thioacetate side chain are key functional groups that may influence the compound's binding affinity and interaction with biological targets. The 1,3,4-thiadiazole nucleus is of significant research interest due to its presence in compounds with documented anti-inflammatory and antibacterial properties . Furthermore, structural analogs based on the 1,3,4-thiadiazole framework have demonstrated potent antitumor activity by acting as dual inhibitors of key kinases like BRAF and VEGFR-2, which are critical targets in oncology . Researchers are investigating this specific compound for its potential in these areas. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

benzyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c25-18(9-7-14-6-8-16-17(10-14)29-13-28-16)22-20-23-24-21(31-20)30-12-19(26)27-11-15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,23,25)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJSCCOGXWXKJQ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing the thiadiazole structure displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The incorporation of the benzo[d][1,3]dioxole moiety may enhance this activity due to its electron-donating characteristics, which can improve interactions with bacterial cell membranes.

Anticancer Properties

Thiadiazole-based compounds have been extensively studied for their anticancer potential. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that the mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators . Further investigations into its efficacy against different cancer cell lines are ongoing.

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways, making them candidates for treating inflammatory diseases . The specific interactions of (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate with inflammatory mediators warrant further exploration.

Case Studies and Research Findings

Several studies have documented the effects of thiadiazole derivatives similar to (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate:

StudyFocusFindings
Synergistic EffectsDemonstrated enhanced efficacy when combined with existing antibiotics like Amphotericin B.
Antimicrobial ActivityShowed significant inhibition against MDR strains of bacteria.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory markers in vitro.

Conclusion and Future Directions

The compound (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits a range of promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research. Continued investigation into its mechanisms of action and potential therapeutic uses will be crucial for developing new pharmacological agents based on this structure.

Future research should focus on:

  • In vivo studies to assess the efficacy and safety profiles.
  • Exploration of structural modifications to enhance biological activity.
  • Investigation into combination therapies with existing drugs to improve treatment outcomes.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in nucleophilic substitutions and cycloadditions:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Nucleophilic Substitution Triethylamine, ethanol, alkyl halidesThiadiazole sulfur replaced by nucleophiles (e.g., amines, thiols)
1,3-Dipolar Cycloaddition Nitrilimines, alkenes, 80–100°CFormation of fused heterocycles (e.g., triazolo-thiadiazoles)
Oxidative Coupling AgNO₃, Cu(OAc)₂, aerobic conditionsDimerization via C–S bond activation or cross-coupling with aryl halides

Mechanistic Insight :

  • The thiadiazole sulfur acts as a leaving group in nucleophilic substitutions, forming intermediates like thiohydrazonates .

  • Cycloadditions proceed via in situ generation of nitrilimines, reacting with electron-deficient alkenes .

Acrylamido Group Reactions

The acrylamido (–NHCO–CH=CH–) moiety undergoes addition and hydrolysis:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Michael Addition Thiols, amines, RTConjugate addition to the α,β-unsaturated carbonyl
Acid/Base Hydrolysis HCl/NaOH, refluxCleavage to carboxylic acid and amine derivatives
Oxidation KMnO₄, H₂O₂, 60°CEpoxidation or cleavage of the double bond

Key Data :

  • Michael adducts show enhanced solubility in polar solvents .

  • Hydrolysis under acidic conditions yields 3-(benzo[d] dioxol-5-yl)acrylic acid and 5-amino-1,3,4-thiadiazole-2-thiol .

Benzodioxole Reactivity

The benzo[d] dioxole ring is resistant to electrophilic substitution but undergoes ring-opening under strong acids/bases:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Ring-Opening H₂SO₄, 100°CCleavage to catechol derivatives
Demethylation BBr₃, CH₂Cl₂, −78°CConversion to dihydroxybenzene intermediates

Note : The electron-rich benzodioxole enhances stability against oxidation compared to simple benzene rings .

Thioether Linkage Transformations

The –S–CH₂–COO– group participates in oxidation and alkylation:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Oxidation mCPBA, DCM, RTSulfoxide or sulfone formation
Alkylation Alkyl halides, K₂CO₃, DMFSubstitution at the sulfur atom

Experimental Findings :

  • Sulfoxidation occurs selectively with stoichiometric oxidants, while sulfones require excess reagents .

Biological Activity Modulation via Structural Modifications

Derivatives of this compound show enhanced pharmacological profiles:

Modification SiteReactionBiological Impact (IC₅₀ Values)Source
Thiadiazole S-alkylation Sonogashira couplingAnticancer activity (e.g., 1.2 nM vs. SKRB-3)
Acrylamido reduction H₂, Pd/CLoss of COX-2 inhibition
  • Pyridinyl- or morpholino-substituted analogs exhibit nanomolar cytotoxicity against cancer cell lines .

  • The (Z)-configuration of the acrylamido group is critical for target binding .

Stability and Degradation Pathways

The compound degrades under UV light or prolonged storage:

ConditionDegradation PathwayMajor Products IdentifiedSource
UV Exposure Radical-mediated C–S cleavageBenzodioxole fragments + thiadiazole dimers
Hydrolytic (pH 7.4) Ester hydrolysisFree carboxylic acid + benzyl alcohol

Recommendations :

  • Store in amber vials at −20°C to prevent photodegradation.

  • Use within 6 months to avoid hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Compound Name Substituent Variations Key Features Synthesis Reference
(Z)-Ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate Ethyl ester (vs. benzyl) Higher solubility in polar solvents due to shorter alkyl chain
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one Methylthio group (vs. acetamide-benzodioxol) Simplified structure; reduced steric hindrance
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one Aminoaryl substituent (vs. thioacetate) Enhanced hydrogen-bonding capacity
2-[(5-Methyl/amino-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides Benzothiazole core (vs. thiadiazole) Broader π-conjugation; COX inhibitory activity
Key Observations:

Ester Group Impact : Replacing the benzyl ester (lipophilic) with an ethyl group increases aqueous solubility but may reduce cell membrane penetration .

Benzodioxol vs. Benzothiazole : The benzodioxol moiety in the target compound confers distinct electronic effects compared to benzothiazole derivatives, which exhibit COX inhibition due to extended conjugation .

Thioether vs. Acetamide Linkers : Thioether groups (e.g., methylthio in ) are less polar than acetamide-linked benzodioxol, affecting target binding kinetics.

Key Differences:
  • Base Catalysts: Potassium carbonate (in methanol) is preferred for amine couplings , while triethylamine (in dichloromethane) is used for methylthio group introduction .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilic substitution in thiadiazole-benzothiazole hybrids , whereas methanol or acetic acid is used for condensations .

Preparation Methods

Thiosemicarbazide Intermediate Formation

A thiosemicarbazide precursor is prepared by reacting thiourea with hydrazine hydrate. Subsequent treatment with carbon disulfide yields a thiosemicarbazide intermediate, which undergoes cyclization.

Reaction Conditions :

  • Reagents : MSCN (ammonium thiocyanate), O-arylsulfonylamidoxime.
  • Solvent : Ethanol/water mixture.
  • Temperature : 60–80°C, 4–6 hours.
  • Yield : ~75–85% after recrystallization.

Functionalization at Position 5

The 5-amino group on the thiadiazole ring is acylated with 3-(benzo[d]dioxol-5-yl)acryloyl chloride. This step requires careful control to avoid ring decomposition.

Benzyl Thioacetate Esterification

The thioacetate side chain is introduced via nucleophilic substitution. Patent CN102531941A describes esterification using methyl acrylate and benzylamine under reflux:

Thiol-Acetate Coupling

2-Mercaptoacetate is reacted with benzyl bromide in the presence of NaHCO₃:

Optimized Conditions :

  • Reagents : 2-Mercaptoacetic acid (1.2 eq), benzyl bromide (1 eq), NaHCO₃ (2 eq).
  • Solvent : Toluene, 110°C reflux, 4 hours.
  • Catalyst : p-Toluenesulfonic acid (0.1 eq).
  • Yield : 92% after recrystallization.

Thiadiazole-Thioacetate Conjugation

The thiol group on the thiadiazole reacts with benzyl bromoacetate under basic conditions:

Procedure :

  • Base : K₂CO₃, DMF, 50°C, 3 hours.
  • Purification : Column chromatography (hexane/ethyl acetate 4:1).
  • Purity : >99% by HPLC.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis is achieved as follows:

Step Reaction Reagents/Conditions Yield
1 Thiadiazole cyclization MSCN, ethanol/water, 70°C, 5h 78%
2 Acrylamido coupling PyBOP, DIPEA, DMF, 20°C, 12h 65%
3 Esterification Benzyl bromoacetate, K₂CO₃, DMF, 50°C, 3h 85%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J=15.2 Hz, 1H, CH=CH), 6.78 (d, J=15.6 Hz, 1H, CH=CH), 5.21 (s, 2H, OCH₂C₆H₅), 4.12 (s, 2H, SCH₂CO).
  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1510 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : 99.8% purity (C18 column, acetonitrile/water 70:30).

Challenges and Optimization

  • Stereoselectivity : Achieving the (Z)-isomer requires low-temperature coupling and sterically hindered bases.
  • Thiadiazole Stability : Acidic conditions during esterification may degrade the ring; neutral pH is critical.

Q & A

Q. Basic

  • Solvents : Anhydrous DMF or chloroform for moisture-sensitive reactions .
  • Catalysts : Triethylamine (2–3 equiv) for neutralizing HCl byproducts during chloroacetyl chloride coupling .
  • Workup : Wash organic layers with NaHCO3 (10%) to remove unreacted acid chlorides .

How is the antitumor activity of this compound evaluated?

Q. Advanced

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated from dose-response curves .
  • Molecular docking : Simulate binding to tubulin or topoisomerase II using AutoDock Vina. For example, benzo[d][1,3]dioxole derivatives show strong interactions with tubulin’s colchicine-binding site (binding energy: −9.2 kcal/mol) .
  • In vivo models : Evaluate pharmacokinetics in xenograft mice, monitoring tumor volume reduction over 21 days .

How are solubility challenges addressed during purification?

Q. Advanced

  • Recrystallization : Use ethanol-DMF (9:1 v/v) mixtures to improve solubility of polar thiadiazole intermediates .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for nonpolar derivatives or methanol/DCM (1:9) for polar analogs .

What computational methods validate the (Z)-configuration?

Q. Advanced

  • DFT calculations : Compare experimental and calculated NMR chemical shifts (B3LYP/6-31G* basis set). For Z-isomers, vinyl proton shifts align within 0.1 ppm deviation .
  • X-ray crystallography : Resolve crystal structures (e.g., CCDC entry 7119063) to confirm stereochemistry .

How do researchers analyze metabolic stability of this compound?

Q. Advanced

  • Microsomal assays : Incubate with rat liver microsomes (37°C, NADPH), quantify parent compound via LC-MS/MS. Half-life (t1/2) <30 min suggests rapid hepatic clearance .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

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